molecular formula C17H13FN2O2 B5820866 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide

2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide

Cat. No. B5820866
M. Wt: 296.29 g/mol
InChI Key: BXYHQKKRCNCHQO-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the development and activation of B cells, which are responsible for producing antibodies. TAK-659 has shown potential as a therapeutic agent for the treatment of various B cell-related diseases, including lymphoma, leukemia, and autoimmune disorders.

Mechanism of Action

2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide works by inhibiting the activity of BTK, a key enzyme involved in the development and activation of B cells. By blocking BTK, 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide prevents the activation and proliferation of B cells, ultimately leading to the suppression of antibody production and immune response.
Biochemical and Physiological Effects:
2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide has been shown to inhibit BTK activity in a dose-dependent manner, leading to the suppression of B cell activation and proliferation. 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide has also been shown to induce apoptosis (cell death) in B cell lymphomas and leukemias. In animal models of autoimmune disorders, 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide has been shown to reduce inflammation and improve clinical symptoms.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide is its specificity for BTK, which reduces the risk of off-target effects and toxicity. 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide has also shown good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, one limitation of 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several potential future directions for research on 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide. One area of interest is the development of combination therapies that target multiple pathways involved in B cell-related diseases. Another area of interest is the exploration of 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide in combination with other immunomodulatory agents, such as checkpoint inhibitors, to enhance anti-tumor activity. Additionally, further studies are needed to elucidate the potential long-term effects of 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide on B cell function and immune response.

Synthesis Methods

The synthesis of 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide involves a multi-step process that begins with the reaction of 4-fluoroaniline with 2-methoxybenzaldehyde to form 4-fluoro-2-methoxybenzylideneaniline. This intermediate is then reacted with cyanoacetic acid to form 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide.

Scientific Research Applications

2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications in various B cell-related diseases. In preclinical studies, 2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)acrylamide has shown significant anti-tumor activity against B cell lymphomas and leukemias. It has also demonstrated efficacy in animal models of autoimmune disorders such as rheumatoid arthritis and lupus.

properties

IUPAC Name

(E)-2-cyano-N-(4-fluorophenyl)-3-(2-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c1-22-16-5-3-2-4-12(16)10-13(11-19)17(21)20-15-8-6-14(18)7-9-15/h2-10H,1H3,(H,20,21)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYHQKKRCNCHQO-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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